

Application of Fluoro-Dapagliflozin in Drug Discovery: Application Notes and Protocols

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Compound of Interest

Compound Name: fluoro-Dapagliflozin

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of **fluoro-Dapagliflozin** and its analogs in drug discovery. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in this field.

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a major transporter responsible for glucose reabsorption in the kidneys.[1][2] By blocking SGLT2, Dapagliflozin increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[1][2] The introduction of fluorine atoms into the Dapagliflozin scaffold has led to the development of analogs with modified properties, including altered potency, selectivity, and the potential for use as imaging agents.[3] This note explores the application of these fluoro-analogs in drug discovery, from initial screening to preclinical evaluation.

Quantitative Data Summary

The following tables summarize key quantitative data for Dapagliflozin and its fluorinated analogs, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of **Fluoro-Dapagliflozin** Analogs against SGLT2

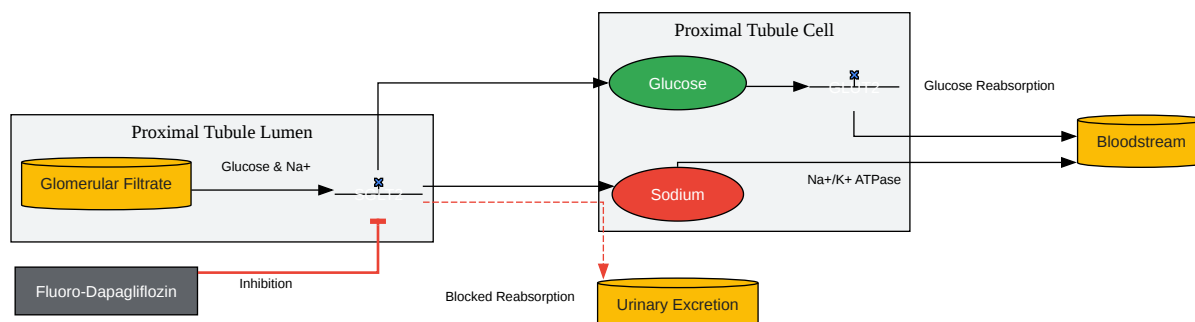
Compound	Modification	IC50 (nM) for hSGLT2	Selectivity (SGLT2 vs. SGLT1)	Reference
Dapagliflozin	-	0.35 - 5.6	>1137-fold	[3][4]
Fluoro-Dapagliflozin	Fluorination at C-4	Ki: 5.3	~62-fold (based on Ki)	[5]
gem-difluoromethylene analog (Compound 11)	gem-difluoromethylene at C-4	0.35	Not specified	[3]
gem-difluoromethylene analog (Compound 16)	CF2 at C-4	Better than Dapagliflozin	Not specified	[3]

Table 2: Pharmacokinetic Properties of Dapagliflozin

Parameter	Value	Species	Reference
Oral Bioavailability	78%	Human	[1][6]
Peak Plasma Concentration (Tmax)	~1.5 - 2 hours	Human	[1][7]
Plasma Protein Binding	~91%	Human	[6]
Terminal Half-life (t1/2)	~12.9 hours	Human	[6][7]
Volume of Distribution (Vd)	118 L	Human	[6]
Metabolism	Primarily via UGT1A9 to inactive metabolites	Human	[1][6]
Excretion	Primarily renal (75% in urine)	Human	[6]

Signaling Pathway and Mechanism of Action

Dapagliflozin and its fluoro-analogs exert their therapeutic effects by inhibiting SGLT2 in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.



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Caption: SGLT2 Inhibition by **Fluoro-Dapagliflozin** in the Renal Proximal Tubule.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **fluoro-Dapagliflozin**.

In Vitro SGLT2 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency (IC₅₀) of **fluoro-Dapagliflozin** analogs on human SGLT2.

Materials:

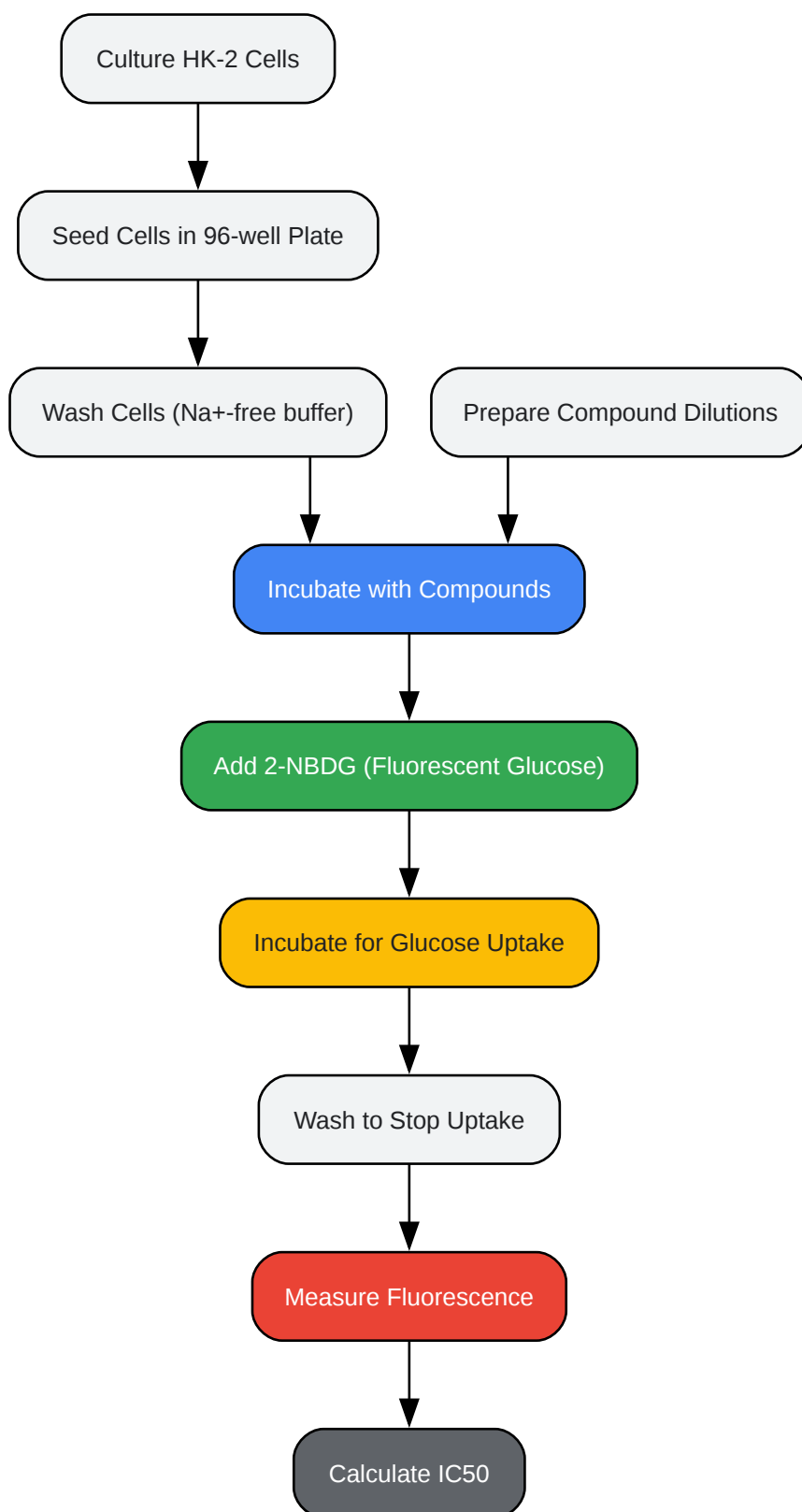
- Human kidney 2 (HK-2) cells (endogenously expressing SGLT2)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)

- 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG), a fluorescent glucose analog
- **Fluoro-Dapagliflozin** analogs
- Dapagliflozin (as a positive control)
- Phlorizin (as a non-selective SGLT inhibitor control)
- Sodium-containing and sodium-free buffer solutions
- Microplate reader with fluorescence detection

Procedure:

- Cell Culture: Culture HK-2 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
- Cell Seeding: Seed the HK-2 cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of the **fluoro-Dapagliflozin** analogs and control compounds in the sodium-containing buffer.
- Incubation:
 - Wash the cells with sodium-free buffer to remove any residual glucose.
 - Add the prepared compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes).
- Glucose Uptake: Add 2-NBDG to each well and incubate for a specific period (e.g., 1 hour) to allow for glucose uptake.
- Measurement:
 - Wash the cells with ice-cold sodium-free buffer to stop the uptake and remove extracellular 2-NBDG.

- Measure the intracellular fluorescence intensity using a microplate reader (Excitation/Emission ~465/540 nm).
- Data Analysis:
 - Subtract the background fluorescence (from cells incubated in sodium-free buffer) to determine the sodium-dependent glucose uptake.
 - Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.



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Caption: Workflow for the In Vitro SGLT2 Inhibition Assay.

^{18}F -Labeled Fluoro-Dapagliflozin Synthesis and PET Imaging

This protocol outlines the general steps for the synthesis of **^{18}F -fluoro-Dapagliflozin** and its use in Positron Emission Tomography (PET) imaging to visualize SGLT2 distribution in vivo.

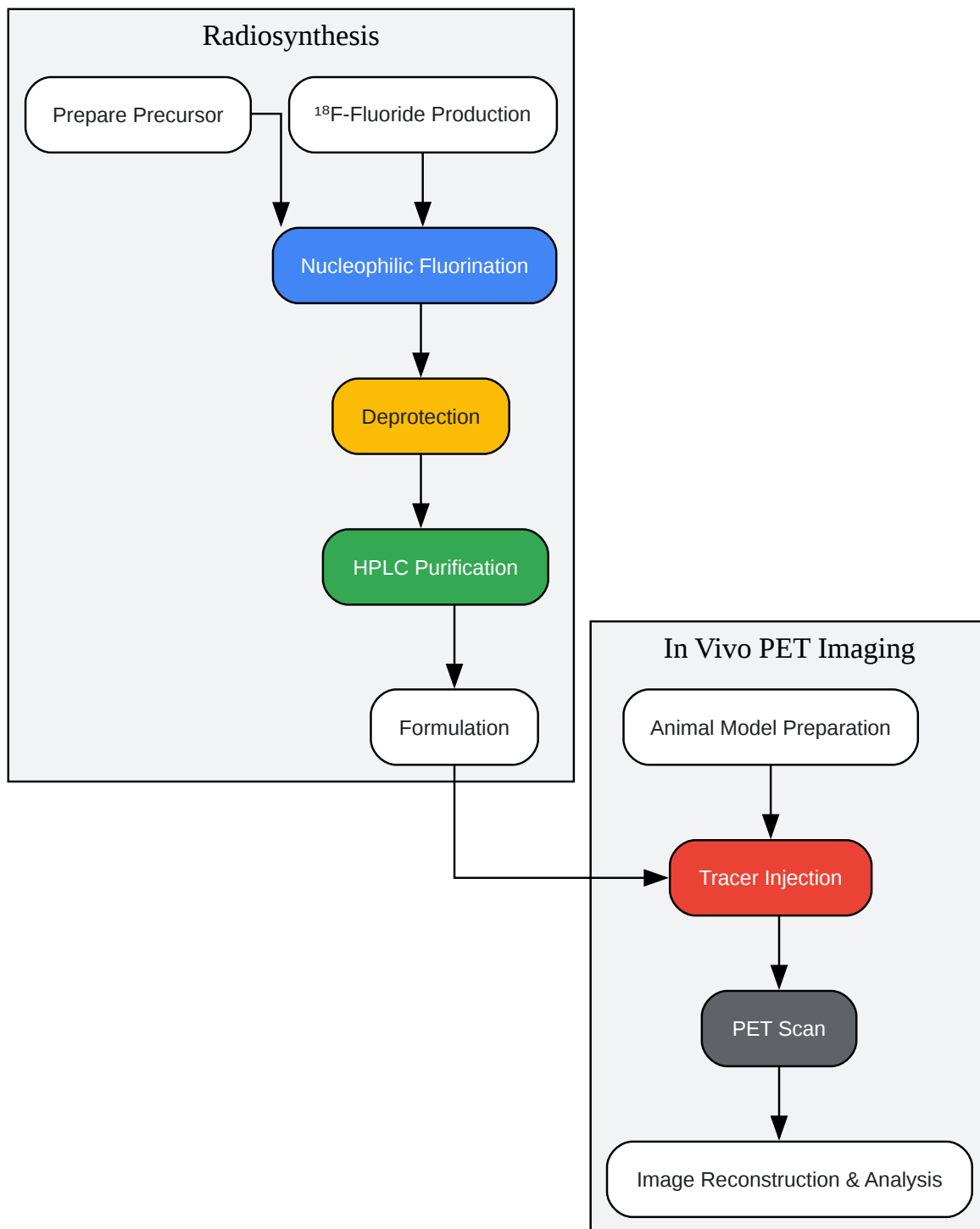
Part A: Radiosynthesis of **^{18}F -fluoro-Dapagliflozin**

- **Precursor Synthesis:** Synthesize a suitable precursor of Dapagliflozin with a leaving group (e.g., tosylate or nitro group) at the desired fluorination position.
- **Radiolabeling:**
 - Produce ^{18}F -fluoride via a cyclotron.
 - Activate the ^{18}F -fluoride using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate).
 - Perform nucleophilic substitution by reacting the activated ^{18}F -fluoride with the precursor in a suitable solvent (e.g., acetonitrile) at an elevated temperature.
- **Deprotection:** If protecting groups were used during the synthesis, remove them using appropriate reagents (e.g., acid or base).
- **Purification:** Purify the crude **^{18}F -fluoro-Dapagliflozin** using High-Performance Liquid Chromatography (HPLC).
- **Formulation:** Formulate the purified product in a sterile, pyrogen-free solution for injection.

Part B: In Vivo PET Imaging

- **Animal Model:** Use appropriate animal models, such as wild-type and SGLT2 knockout mice or rats.
- **Tracer Injection:** Administer a bolus injection of **^{18}F -fluoro-Dapagliflozin** intravenously.
- **PET Scan:** Acquire dynamic or static PET images over a specific time course.

- Image Analysis:
 - Reconstruct the PET images.
 - Draw regions of interest (ROIs) over various organs (e.g., kidneys, liver, brain).
 - Generate time-activity curves (TACs) for each ROI to assess the tracer uptake and clearance.
 - To confirm specificity, a blocking study can be performed by pre-injecting a non-radioactive SGLT2 inhibitor (e.g., Dapagliflozin) before the tracer administration.

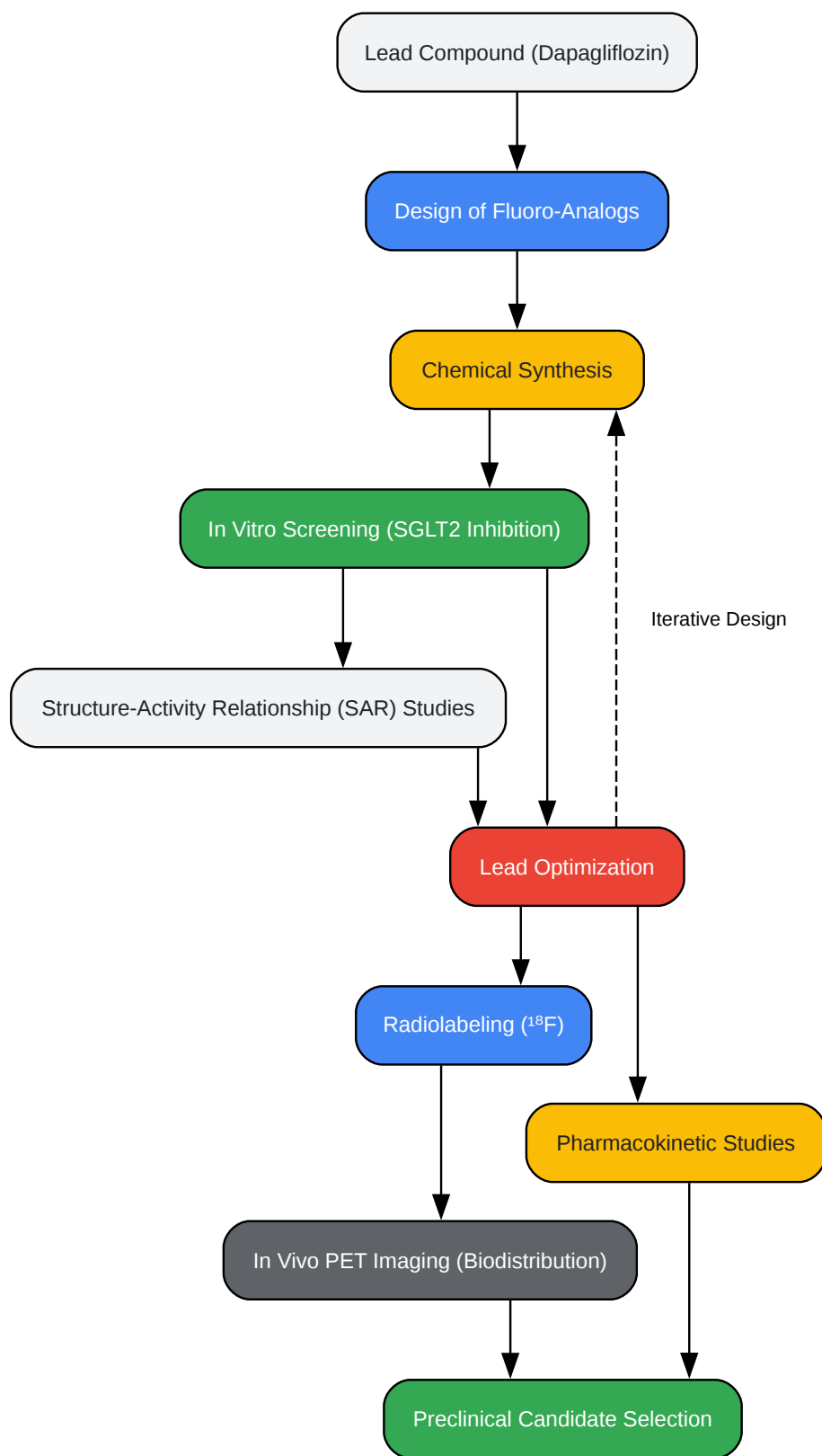


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Caption: Workflow for ^{18}F -**Fluoro-Dapagliflozin** Synthesis and PET Imaging.

Logical Relationships in Fluoro-Dapagliflozin Drug Discovery

The development of **fluoro-Dapagliflozin** analogs follows a logical progression from initial design and synthesis to preclinical and potentially clinical evaluation.



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Caption: Logical Flow in **Fluoro-Dapagliflozin** Drug Discovery.

Conclusion

Fluoro-Dapagliflozin and its analogs represent a promising avenue in drug discovery for type 2 diabetes and related metabolic disorders. The introduction of fluorine can enhance inhibitory potency and provides a handle for radiolabeling, enabling non-invasive in vivo imaging of SGLT2. The protocols and data presented here offer a foundational guide for researchers to explore the potential of these compounds further. Continued investigation into the structure-activity relationships and in vivo efficacy of novel fluoro-analogs is warranted to identify new clinical candidates with improved therapeutic profiles.

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